molecular formula C20H34ClN B12722796 (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methylamine hydrochloride CAS No. 71463-36-0

(1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methylamine hydrochloride

Cat. No.: B12722796
CAS No.: 71463-36-0
M. Wt: 323.9 g/mol
InChI Key: OJUHULAZBDRHEO-WWCDWUNUSA-N
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Description

(1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methylamine hydrochloride is a complex organic compound with a phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methylamine hydrochloride involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Phenanthrene Backbone: This step involves cyclization reactions to form the phenanthrene structure.

    Functional Group Modifications: Introduction of isopropyl and methyl groups at specific positions on the phenanthrene ring.

    Amination: Introduction of the methylamine group.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups.

    Reduction: Reduction reactions can modify the phenanthrene backbone or the amine group.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid
  • (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carbonyl chloride

Uniqueness

The uniqueness of (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methylamine hydrochloride lies in its specific functional groups and their positions on the phenanthrene backbone, which confer distinct chemical and biological properties.

Properties

CAS No.

71463-36-0

Molecular Formula

C20H34ClN

Molecular Weight

323.9 g/mol

IUPAC Name

[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanamine;hydrochloride

InChI

InChI=1S/C20H33N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h7,12,14,17-18H,5-6,8-11,13,21H2,1-4H3;1H/t17-,18-,19-,20+;/m0./s1

InChI Key

OJUHULAZBDRHEO-WWCDWUNUSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CN.Cl

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CN.Cl

Origin of Product

United States

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